2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 7, a thioether linkage to an acetamide group, and a 4-phenylthiazol-2-yl moiety. Its design integrates triazine and thiazole pharmacophores, which are well-documented for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9OS2/c1-3-20-15-24-16(21-4-2)28-17(25-15)26-27-19(28)31-11-14(29)23-18-22-13(10-30-18)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,22,23,29)(H2,20,21,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIXLBKJCAEMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind toP300/CBP-associated factor (PCAF) , suggesting that this could be a potential target.
Mode of Action
It’s known that similar compounds can intercalate dna, which suggests that this compound might interact with its targets by inserting between DNA base pairs, disrupting normal DNA function and leading to cellular effects.
Pharmacokinetics
Its molecular weight of436.336 suggests that it may have suitable properties for oral bioavailability.
Biological Activity
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a novel derivative that exhibits significant biological activity. Its structure incorporates both triazole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound's structure can be delineated as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human breast cancer cell line MCF-7 revealed an IC50 value of approximately 1.61 µg/mL. This indicates a potent inhibitory effect compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 1.61 |
| Doxorubicin | MCF-7 | 2.50 |
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Case Study: Antimicrobial Assay
In a study evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited MIC values ranging from 6.25 to 12.5 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Triazole Ring : Essential for anticancer activity due to its ability to interact with cellular targets.
- Thiazole Moiety : Contributes to both anticancer and antimicrobial properties.
- Ethylamino Substituents : Enhance solubility and bioavailability.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s triazolo-triazine core distinguishes it from related triazole-thiazole derivatives. For instance:
- : Compounds like 9a–9e replace the triazine core with a benzimidazole-triazole scaffold, retaining the thiazole-acetamide group but varying the aryl substituents (e.g., 4-bromophenyl in 9c vs. 4-methylphenyl in 9d ) .
- : Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetamides utilize a simpler triazole core without the fused triazine system, focusing on phenethyl and alkyl substituents for enhanced stability .
Substituent Effects on Activity
Substituents on the thiazole and aryl groups critically influence bioactivity:
- : Bromine substitution (as in 9c ) improved docking scores in molecular studies, likely due to increased hydrophobic interactions .
Comparative Data Table
Pharmacological and Physicochemical Insights
- Solubility and Bioavailability: The ethylamino groups in the target compound may enhance water solubility compared to non-polar analogs (e.g., 9c with bromophenyl), though experimental data are lacking .
- Target Selectivity : The triazine core’s planar structure could facilitate interactions with ATP-binding pockets in kinases, a mechanism observed in related triazine derivatives .
Preparation Methods
Stepwise Substitution and Cyclization
- Diethylamination : Treatment of 1 with excess ethylamine in refluxing ethanol yields 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine (2 ).
- Oxidative Cyclization : Reacting 2 with benzaldehyde derivatives in the presence of lead(IV) acetate induces cyclodehydration, forming the triazolo[4,3-a]triazine scaffold (3 ). Alternative cyclizing agents like phosphorus pentoxide in xylene achieve similar results but require higher temperatures (240°C).
Key Data :
- Yield : 65–78% for cyclization steps using lead(IV) acetate.
- Regiochemistry : Confirmed via $$^1$$H NMR (singlet for C3 proton at δ 8.70).
Preparation of the 4-Phenylthiazol-2-amine Fragment
The 4-phenylthiazole moiety is synthesized via the Hantzsch thiazole synthesis.
Hantzsch Reaction
- Bromoketone Preparation : Bromination of acetophenone with bromine in acetic acid yields α-bromoacetophenone (6 ).
- Thiazole Formation : Condensation of 6 with thiourea in ethanol at reflux produces 4-phenylthiazol-2-amine (7 ).
Key Data :
Final Amide Bond Formation
The acetamide group is coupled to the thiazole amine using carbodiimide chemistry.
Activation and Coupling
- Acid Activation : Treatment of 5 with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane generates the active ester.
- Amine Coupling : Addition of 7 to the activated ester yields the target compound (8 ) after 12 hours at room temperature.
Optimization :
- Catalyst : HOBt improves yield by 15% compared to DMAP.
- Workup : Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) affords >98% purity.
Alternative Synthetic Routes
One-Pot Cyclization-Thiolation
Analytical Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 6H, CH2CH3), 3.45 (q, 4H, CH2CH3), 4.20 (s, 2H, SCH2), 7.30–7.50 (m, 5H, Ph), 8.70 (s, 1H, triazine-H).
- HRMS : m/z 527.1821 [M+H]+ (calculated for C22H23N10OS: 527.1824).
Thermal Stability : Melting point 234–236°C (decomp.), confirmed by DSC.
Challenges and Mitigation Strategies
- Regiochemical Control : Competing cyclization pathways during triazolo-triazine formation are minimized using lead(IV) acetate, which favors 5,7-substitution.
- Thiol Oxidation : Performing thioether coupling under nitrogen atmosphere prevents disulfide formation.
- Scale-Up : Continuous flow systems reduce exothermic risks in Hantzsch reactions.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are critical intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core formation : Cyclization of ethylamino-substituted triazolo-triazine precursors under reflux conditions with acetic acid as a catalyst (similar to methods in ).
Thioether linkage : Reaction of the triazolo-triazine core with thiol-containing intermediates (e.g., mercaptoacetic acid derivatives) in polar aprotic solvents like DMF at 60–80°C .
Acylation : Final coupling with 4-phenylthiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane .
Characterization : Intermediates are confirmed via H/C NMR (e.g., triazolo-triazine proton signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of:
- Spectroscopy : H NMR to identify thioether (–S–) protons (δ 3.5–4.0 ppm) and acetamide carbonyl (δ 170–175 ppm in C NMR) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%); retention time compared to standards .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for thioether formation; DMF often enhances solubility and reaction rate .
- Catalyst optimization : Compare triethylamine vs. pyridine for acylation steps; triethylamine may reduce side reactions .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst concentration .
Advanced: How should researchers resolve contradictions in reported biological activity data for analogous triazolo-triazine derivatives?
Methodological Answer:
- Comparative assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and assay protocols (e.g., MTT vs. SRB) to minimize variability .
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., ethylamino vs. methylamino groups) and correlate with activity trends .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward hypothesized targets (e.g., kinase inhibition) .
Advanced: What strategies are recommended for evaluating electrophilic reactivity of the triazolo-triazine core?
Methodological Answer:
- Kinetic studies : Monitor reactions with nucleophiles (e.g., glutathione) via UV-Vis spectroscopy to quantify reaction rates .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites .
- Trapping experiments : Use LC-MS to detect adducts formed with model electrophiles (e.g., acrylamide) under physiological pH .
Advanced: How can researchers design experiments to assess the compound’s metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways .
- Stable isotope labeling : Synthesize C-labeled analogs to track metabolite formation in mass spectrometry .
Advanced: What methodologies are suitable for studying binding interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., kinases) on sensor chips to measure binding affinity () in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Molecular docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies (e.g., alanine scanning of active sites) .
Advanced: How can scaling up synthesis impact purity, and what mitigation strategies are effective?
Methodological Answer:
- Purification challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect impurities early .
- Continuous flow synthesis : Optimize residence time and mixing efficiency in microreactors to maintain >90% yield at gram-scale .
Advanced: What experimental designs are recommended for toxicity profiling in preclinical models?
Methodological Answer:
- Acute toxicity : Conduct OECD 423 tests in rodents, monitoring ALT/AST levels and histopathological changes at 24–72 hours post-administration .
- Genotoxicity : Perform Ames test (OECD 471) with TA98 and TA100 strains to assess mutagenic potential .
- Cardiotoxicity screening : Use hERG channel inhibition assays (patch-clamp) and Langendorff-perfused heart models .
Advanced: How can researchers address discrepancies in solubility and bioavailability predictions?
Methodological Answer:
- Physicochemical profiling : Measure logP (shake-flask method) and pKa (potentiometric titration) to refine computational models (e.g., SwissADME) .
- Bioavailability studies : Compare oral vs. intravenous administration in rodent PK models; calculate absolute bioavailability () .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance solubility and sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
